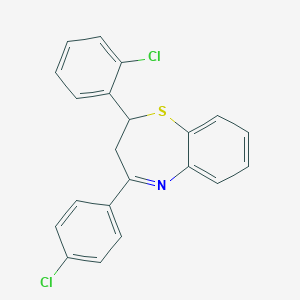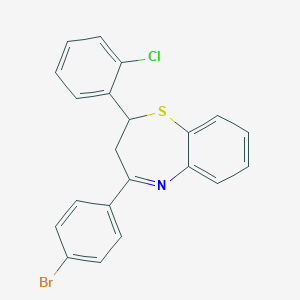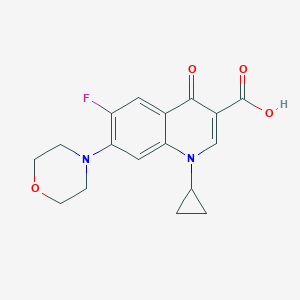![molecular formula C20H18ClN3O B304685 2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)
2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline, commonly known as CMQ, is a quinoxaline derivative that has gained significant attention in the field of medicinal chemistry due to its various therapeutic applications. CMQ is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor involved in synaptic plasticity, learning, and memory.
Mechanism of Action
CMQ acts as a non-competitive antagonist of the 2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline receptor, which is a ligand-gated ion channel involved in synaptic plasticity and learning and memory. CMQ binds to the receptor's ion channel pore, preventing the influx of calcium ions and the subsequent activation of downstream signaling pathways. This results in a reduction in excitatory neurotransmission and a decrease in neuronal activity.
Biochemical and Physiological Effects:
CMQ has been shown to modulate various biochemical and physiological processes in the brain. CMQ reduces the production of reactive oxygen species and inhibits the release of pro-inflammatory cytokines, thereby reducing neuroinflammation. CMQ also modulates the activity of various neurotransmitter systems, such as dopamine, serotonin, and GABA, which are involved in the regulation of mood, cognition, and behavior.
Advantages and Limitations for Lab Experiments
CMQ has several advantages for lab experiments, such as its high potency and selectivity for the 2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline receptor. However, CMQ also has some limitations, such as its poor solubility in aqueous solutions, which can make it challenging to administer in vivo. Moreover, CMQ can exhibit off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on CMQ. One area of research is the development of more potent and selective 2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline receptor antagonists based on the structure of CMQ. Another area of research is the investigation of the potential therapeutic applications of CMQ in other neurological disorders, such as traumatic brain injury and stroke. Moreover, the use of CMQ as a tool to study the role of the this compound receptor in synaptic plasticity and learning and memory is also an area of interest.
Synthesis Methods
The synthesis of CMQ involves the condensation reaction between 4-chlorobenzaldehyde and 4-morpholinyl-1,2-diamine followed by cyclization with acetic acid. The final product is obtained through purification and recrystallization. The purity of the synthesized CMQ can be determined by analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
CMQ has been extensively investigated for its potential therapeutic applications in various neurological disorders such as epilepsy, neuropathic pain, and depression. CMQ has been shown to exhibit neuroprotective effects by reducing excitotoxicity and oxidative stress-induced cell death. Moreover, CMQ has been reported to improve cognitive function and memory in animal models of Alzheimer's disease. CMQ has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
Molecular Formula |
C20H18ClN3O |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
4-[3-[(E)-2-(4-chlorophenyl)ethenyl]quinoxalin-2-yl]morpholine |
InChI |
InChI=1S/C20H18ClN3O/c21-16-8-5-15(6-9-16)7-10-19-20(24-11-13-25-14-12-24)23-18-4-2-1-3-17(18)22-19/h1-10H,11-14H2/b10-7+ |
InChI Key |
IETXOCNXMZDFCB-JXMROGBWSA-N |
Isomeric SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl |
SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(2-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl methyl ether](/img/structure/B304603.png)

![2-benzoyl-3,5-dimethyl-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B304605.png)


![7-hydroxy-4-methyl-8-[3-(2-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B304613.png)
![8-[3-(2-furyl)acryloyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B304614.png)

![N-[[2-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide](/img/structure/B304619.png)
![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)
![7-hydroxy-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304625.png)

